methyl 4-(3-aminopropoxy)benzoate hydrochloride
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Description
“Methyl 4-(3-aminopropoxy)benzoate hydrochloride” is a chemical compound with the linear formula C11H16ClNO2 . It has a molecular weight of 229.709 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “methyl 4-(3-aminopropoxy)benzoate hydrochloride” is represented by the linear formula C11H16ClNO2 . The compound consists of a benzene ring substituted with a methoxy carbonyl group and a 3-aminopropoxy group .Physical And Chemical Properties Analysis
“Methyl 4-(3-aminopropoxy)benzoate hydrochloride” is a powder at room temperature . It has a molecular weight of 229.709 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Safety and Hazards
“Methyl 4-(3-aminopropoxy)benzoate hydrochloride” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound . Use of personal protective equipment and adequate ventilation is advised when handling the compound .
properties
IUPAC Name |
methyl 4-(3-aminopropoxy)benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-14-11(13)9-3-5-10(6-4-9)15-8-2-7-12;/h3-6H,2,7-8,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPSSUQDCKMCHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-aminopropyloxy)benzoate hydrochloride |
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